Safracin B

Description

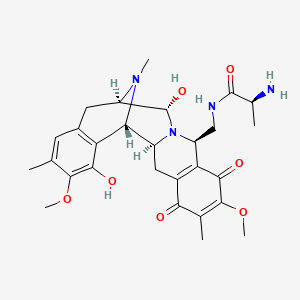

Structure

2D Structure

3D Structure

Properties

CAS No. |

87578-99-2 |

|---|---|

Molecular Formula |

C28H36N4O7 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

InChI Key |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Appearance |

Solid powder |

Other CAS No. |

82029-27-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Safracin B from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin B, a quinone-containing non-ribosomal peptide, is a secondary metabolite produced by the bacterium Pseudomonas fluorescens. This technical guide provides a comprehensive overview of this compound, from the biology of the producing organism to its biosynthesis, extraction, purification, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antitumor and antibacterial agent.

Introduction

This compound is a member of the tetrahydroisoquinoline family of antibiotics, which are known for their potent biological activities.[1][2] Produced by the soil bacterium Pseudomonas fluorescens strain A2-2, this compound has garnered significant interest due to its notable antitumor and antibacterial properties.[1][3] Structurally, it is characterized by a complex heterocyclic quinone core.[4] This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, drug discovery, and microbial biotechnology.

The Producing Organism: Pseudomonas fluorescens

Pseudomonas fluorescens is a common Gram-negative, rod-shaped bacterium found in diverse environments, including soil, water, and on plant surfaces. While many strains of P. fluorescens are known for their biocontrol properties in agriculture, specific strains, such as A2-2, are capable of producing a range of bioactive secondary metabolites, including this compound.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the P. fluorescens genome.

The Safracin Biosynthetic Gene Cluster

The entire Safracin synthetic gene cluster spans 17.5 kb and is composed of 10 open reading frames (ORFs).[2] These genes are organized into two divergent operons and encode the enzymatic machinery necessary for the assembly of the Safracin molecule.[2] The core of this machinery is a non-ribosomal peptide synthetase (NRPS) system.[2]

Biosynthetic Pathway

The biosynthesis of this compound proceeds through an NRPS-mediated pathway. A key precursor for the Safracin molecule is 3-hydroxy-5-methyl-O-methyltyrosine.[6] The NRPS enzymes catalyze the condensation of amino acid building blocks in a stepwise manner to assemble the peptide backbone. Subsequent tailoring enzymes, including methyltransferases and oxidoreductases, modify the linear peptide to form the final complex heterocyclic structure of this compound.

Genetic Regulation

The expression of the Safracin biosynthetic gene cluster is tightly regulated. A key regulatory system involves the proteins MexT and MexS.[7] MexT acts as a transcriptional activator, promoting the expression of the Safracin genes, while MexS functions as a repressor.[7] Furthermore, the MexEF-OprN efflux pump is involved in the transport of this compound out of the bacterial cell, and its overexpression has been shown to increase production yields.[7]

Production and Purification

Fermentation

The production of this compound is typically achieved through submerged fermentation of P. fluorescens. Optimization of the fermentation medium is crucial for enhancing yields.

Table 1: Fermentation Media for this compound Production

| Component | Medium 1 (g/L) | Medium 2 (Patent CN103074395B) (g/L) |

| Glucose | 20 | - |

| Mannitol | 40 | - |

| Dry Yeast | 20 | - |

| Ammonium Sulfate | 10 | - |

| Potassium Chloride | 4 | - |

| Potassium Dihydrogen Phosphate | 0.2 | - |

| Calcium Carbonate | 8 | - |

| Carbon Source (e.g., Glucose, Sucrose, Mannitol) | - | Optimized concentrations |

| Organic Nitrogen Source (e.g., Soybean Peptone, Yeast Extract) | - | Optimized concentrations |

| Inorganic Salts | - | Included |

| pH | 7.0 | Not specified |

| Yield | 4 mg from 2L fermenter | 200-300% increase over Medium 1 |

A patent (CN103074395B) describes a fermentation medium that can increase the yield of this compound by 200-300% compared to previously reported media.[8] A final production titer of 336 mg/L has also been reported.[9]

Experimental Protocol: Fermentation of P. fluorescens

-

Seed Culture Preparation: Inoculate a loopful of P. fluorescens A2-2 from a slant culture into a seed medium (e.g., beef extract peptone medium). Incubate at 28°C for 48 hours.

-

Inoculum Development: Transfer the seed culture to a larger volume of seed medium (e.g., 30 mL in a 250 mL flask containing glucose 1.5%, peptone 0.5%, yeast extract 0.2%, dipotassium hydrogen phosphate 0.05%, magnesium sulfate heptahydrate 0.05%, and calcium carbonate 0.4%). Incubate at 28°C with shaking at 220 rpm for 24 hours.

-

Production Fermentation: Inoculate the production fermentation medium (see Table 1) with the mature seed culture. Ferment at 24-26°C with stirring at 180 rpm for 96 hours. Monitor and maintain the pH between 7.5 and 8.0 towards the end of the fermentation.

Extraction and Purification

This compound is typically extracted from the fermentation broth using organic solvents, followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction:

-

Centrifuge the fermentation broth to remove bacterial cells.

-

Adjust the pH of the supernatant to 9.0.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic phase and evaporate it to dryness under reduced pressure to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Physicochemical Properties and Characterization

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₆N₄O₇ |

| Molecular Weight | 540.6 g/mol [10] |

| Appearance | Yellow crystals |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water |

Characterization: The structure of this compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

This compound exhibits a range of biological activities, most notably its antitumor and antibacterial effects.

Antitumor Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines.[4]

Table 3: Reported Antitumor Activity of this compound

| Cell Line | Activity |

| L1210 Leukemia | Active[4] |

| P388 Leukemia | Active[4] |

| B16 Melanoma | Active[4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that inhibits 50% of cell growth.

Antibacterial Activity

This compound is active against a range of Gram-positive and Gram-negative bacteria.

Table 4: Reported Antibacterial Activity of this compound

| Bacterial Species | Activity |

| Staphylococcus aureus | Active |

| Bacillus subtilis | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound, produced by Pseudomonas fluorescens, is a potent bioactive compound with significant potential for development as an antitumor and antibacterial agent. This technical guide has provided a comprehensive overview of its producing organism, biosynthesis, production, purification, and biological activities, along with detailed experimental protocols. Further research into the optimization of production, elucidation of its precise mechanism of action, and preclinical and clinical evaluation is warranted to fully realize the therapeutic potential of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C28H36N4O7 | CID 160294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safracin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin B is a tetrahydroisoquinoline alkaloid antibiotic produced by the bacterium Pseudomonas fluorescens.[1] It belongs to the saframycin family of antibiotics and has garnered significant interest due to its potent broad-spectrum antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation, purification, and characterization, as well as a summary of its known biological effects. Furthermore, this guide elucidates the proposed mechanisms of action of this compound, including its biosynthetic pathway and its interaction with molecular targets, visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₈H₃₆N₄O₇ and a molecular weight of 540.61 g/mol .[2][3] Its structure is characterized by a pentacyclic core. The IUPAC name for this compound is (2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆N₄O₇ | [2][3] |

| Molecular Weight | 540.61 g/mol | [2][3] |

| CAS Number | 87578-99-2 | [2][3] |

| Appearance | Yellow to Brown powder | [2] |

| Melting Point | >260 °C | [2] |

| Boiling Point | 755.1 °C at 760 mmHg | [2] |

| Density | 1.41 g/cm³ | [2] |

| Solubility | Soluble in DMSO (up to 20 mg/ml) | [4] |

| Purity (typical) | ≥85% (HPLC) | [1][2] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a molecule of significant interest for drug development.

Antimicrobial Activity

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Bacillus subtilis | Data not available |

| Enterococcus faecalis | Data not available |

Antitumor Activity

This compound has shown potent antitumor activity against various cancer cell lines, including L1210 and P388 leukemias, and B16 melanoma.[5][6][7] The antitumor action is attributed to its ability to form covalent bonds with DNA.[8] The α-carbinolamine structure within the molecule is thought to play a crucial role in its antitumor efficacy.[5][6][7]

Table 3: IC₅₀ Values of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| L1210 | Leukemia | Data not available |

| P388 | Leukemia | Data not available |

| B16 | Melanoma | Data not available |

Note: While the antitumor activity of this compound against these cell lines is documented, specific IC₅₀ values are not consistently reported in publicly available literature and would require experimental validation.

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas fluorescens is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster, spanning 17.5 kb, is organized into two divergent operons (sacABCDEFGHK and sacIJ).[9][10][11] These genes encode the enzymes responsible for the synthesis of the safracin core structure and its subsequent modifications.

Caption: Simplified overview of the this compound biosynthetic pathway.

Proposed Mechanism of Antimicrobial Action: Inhibition of Cell Wall Synthesis

This compound is proposed to exert its antimicrobial effect by inhibiting bacterial cell wall synthesis. This likely involves the inhibition of key enzymes in the peptidoglycan synthesis pathway. While the exact target is not definitively identified, the mechanism can be conceptualized as an interruption of the multi-step process of building and cross-linking the peptidoglycan layer.

Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.

Proposed Mechanism of Antitumor Action: DNA Binding and Apoptosis Induction

The antitumor activity of this compound is linked to its ability to covalently bind to DNA, leading to the induction of apoptosis. This interaction likely causes DNA damage, which triggers a cellular response culminating in programmed cell death.

Caption: Proposed pathway of this compound-induced apoptosis in cancer cells.

Quorum Sensing Inhibition

This compound is also implicated in the modulation of quorum sensing in bacteria, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. By interfering with quorum sensing signaling, this compound can potentially disrupt bacterial pathogenesis.

Caption: Hypothetical model of quorum sensing inhibition by this compound.

Experimental Protocols

Fermentation and Isolation of this compound

This protocol describes the general steps for the production and initial extraction of this compound from Pseudomonas fluorescens.[1][8]

References

- 1. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 7. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103074395B - Fermentation medium used for producing this compound - Google Patents [patents.google.com]

- 9. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Safracin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discovery and Producing Organism

Safracin B, a novel heterocyclic quinone antibiotic, was first discovered in the culture broth of a bacterial strain identified as Pseudomonas fluorescens A2-2.[1] This bacterium was originally isolated from a soil sample in Japan.[2] this compound, along with its analog Safracin A, exhibits significant antibacterial and antitumor activities.[1][3] The structural similarity of Safracins to saframycins led to their classification within this family of antibiotics.[4]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. The composition of the fermentation medium is critical for optimal yield.

Fermentation Media Composition

Several media formulations have been developed to enhance this compound production. Below is a comparison of a basal medium and an optimized medium reported to significantly increase potency.

| Component | Basal Medium Concentration[5] | Optimized Medium 1 Concentration[6] | Optimized Medium 2 Concentration[6] |

| Carbon Source | |||

| Glucose | 2.0% | 1.0% | 2.0% |

| Mannitol | 4.0% | 5.0% | 4.0% |

| Nitrogen Source | |||

| Dry Yeast | 2.0% | - | - |

| Soybean Flour | - | 1.0% | - |

| Peanut Meal | - | 1.0% | - |

| Ammonium Sulfate | 1.0% | 1.0% | 1.0% |

| Inorganic Salts | |||

| Potassium Chloride | 0.4% | 0.4% | 0.4% |

| Potassium Dihydrogen Phosphate | 0.02% | 0.02% | 0.02% |

| Calcium Carbonate | 0.8% | 0.8% | 0.8% |

| Other | |||

| Corn Oil | - | 0.5% | - |

| pH | 7.0 | 7.0 | 7.0 |

| Relative Potency | Baseline | 300% | Not specified |

A patent for an improved fermentation medium claims a 200-300% increase in this compound potency compared to previously reported media.[6]

Fermentation Protocol

A typical fermentation process for this compound production is as follows:

-

Inoculum Preparation: A loopful of Pseudomonas fluorescens A2-2 from a slant culture is inoculated into a seed medium and cultured.

-

Fermentation: The seed culture is then transferred to the production fermentation medium.

-

Incubation Conditions: The fermentation is carried out at 24-26°C with stirring at 180 rpm for four days.[6]

-

pH Monitoring: The pH of the culture is monitored and typically rises to 7.5-8.0 by the end of the fermentation.[6]

Extraction and Purification of this compound

The isolation of this compound from the culture broth involves a multi-step process including extraction and chromatographic purification.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Purification of secondary metabolites from bacteria | Buchi.com [cloud.infohub.buchi.com]

- 6. CN103074395B - Fermentation medium used for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Safracin B in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies specifically on Safracin B are limited in publicly available literature. This guide synthesizes the current understanding of this compound and draws parallels from structurally related compounds of the saframycin family to provide a comprehensive overview of its potential mechanism of action.

Introduction

This compound is a heterocyclic quinone antibiotic belonging to the saframycin family, first isolated from Pseudomonas fluorescens.[1] It has demonstrated notable antitumor activity against various cancer cell lines, including L1210 and P388 leukemias and B16 melanoma.[1] The core structure of this compound, particularly its alpha-carbinolamine moiety, is considered crucial for its cytotoxic effects.[1] While the precise molecular mechanisms of this compound are not fully elucidated, its structural similarity to other tetrahydroisoquinoline antibiotics, such as saframycin A and the clinically relevant ecteinascidin 743 (Trabectedin), provides a basis for understanding its potential modes of action. This guide will explore the known biological effects of this compound, its impact on key cancer-related signaling pathways, and provide detailed experimental protocols for its investigation.

Core Mechanism of Action: DNA Interaction and Subsequent Cellular Responses

The primary mechanism of action for the saframycin family of antibiotics involves direct interaction with DNA.[2][3][4][5] It is hypothesized that this compound, like its analogs, acts as a DNA-binding agent. This interaction is thought to occur in the minor groove of the DNA double helix, leading to the formation of covalent adducts. This initial DNA damage is a critical event that triggers a cascade of downstream cellular responses, ultimately culminating in cell cycle arrest and apoptosis.

The following diagram illustrates the proposed central mechanism of this compound.

References

- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Safracin B: A Technical Deep-Dive into its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin B, a heterocyclic quinone antibiotic produced by the bacterium Pseudomonas fluorescens, has demonstrated significant potential as both an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the biological activity, spectrum, and proposed mechanism of action of this compound. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Antitumor Activity

This compound has exhibited notable cytotoxic effects against various cancer cell lines in preclinical studies. Its activity is particularly pronounced against murine leukemia and melanoma cell lines.

Quantitative Antitumor Data

The following table summarizes the available in vitro cytotoxic activity of this compound against key cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| L1210 | Murine Leukemia | Data Not Available | [1] |

| P388 | Murine Leukemia | Data Not Available | [1] |

| B16 | Murine Melanoma | Data Not Available | [1] |

Note: While studies confirm activity against these cell lines, specific IC50 values from peer-reviewed literature are not publicly available at this time.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., L1210, P388, B16) are seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with the vehicle control at the same concentration used for the highest drug concentration. Each concentration is typically tested in triplicate.

-

Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against representative bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Citation |

| Staphylococcus aureus | Positive | Data Not Available | |

| Escherichia coli | Negative | Data Not Available |

Note: While described as having broad-spectrum activity, specific MIC values for this compound from peer-reviewed literature are not publicly available at this time.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Methodology:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared from fresh colonies on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included on each plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, based on its structural similarity to the saframycin family of antibiotics, a multi-faceted mechanism involving DNA interaction and the generation of reactive oxygen species (ROS) is proposed.

Proposed Signaling Pathway

The antitumor activity of this compound is likely initiated by its interaction with cellular DNA. This interaction is thought to trigger a cascade of events leading to oxidative stress and ultimately, apoptotic cell death.

-

DNA Intercalation and Binding: this compound, with its planar quinone structure, is hypothesized to intercalate into the minor groove of the DNA double helix. This binding can disrupt DNA replication and transcription, leading to cell cycle arrest.

-

Reductive Activation and ROS Generation: The quinone moiety of this compound can undergo intracellular reduction to a semiquinone radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent quinone, generating superoxide anions (O₂⁻). Superoxide can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

-

Oxidative DNA Damage: The generated ROS can induce significant damage to DNA, including single- and double-strand breaks and the formation of oxidized bases (e.g., 8-oxoguanine).

-

Induction of Apoptosis: The accumulation of DNA damage and the increase in intracellular ROS levels can activate intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for the antitumor activity of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antitumor and antimicrobial activities. While its broad spectrum of activity is encouraging, further research is required to fully characterize its efficacy and mechanism of action. Specifically, the acquisition of comprehensive quantitative data (IC50 and MIC values) against a wider panel of cancer cell lines and microbial pathogens is crucial. Elucidating the precise molecular targets and signaling pathways involved in its cytotoxic effects will be instrumental in guiding its future development as a potential therapeutic agent. The detailed protocols provided herein offer a standardized framework for conducting these essential preclinical investigations.

References

The Pharmacological Profile of Safracin B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin B, a member of the tetrahydroisoquinoline family of antibiotics, has garnered significant interest within the scientific community for its potent antitumor and antimicrobial properties. Produced by the bacterium Pseudomonas fluorescens, this complex molecule and its synthetic analogs represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing available quantitative data on its biological activity, and outlining key experimental protocols for its evaluation. Furthermore, this document includes visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this important natural product.

Introduction

This compound is a heterocyclic quinone antibiotic structurally related to Safracin A and the broader saframycin family of antitumor agents.[1][2] Its intricate molecular architecture, featuring an α-carbinolamine group, is crucial for its biological activity.[2] The primary mechanism of action for this compound and its relatives involves the covalent binding to DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] This mode of action has positioned this compound as a valuable precursor for the semi-synthesis of the clinically utilized anticancer drug, Ecteinascidin-743 (Trabectedin).[4] Beyond its anticancer potential, this compound also exhibits activity against a range of Gram-positive and Gram-negative bacteria.[5] This dual activity makes this compound and its analogs a compelling area of research for the development of new therapeutics to address both oncological and infectious diseases.

Antitumor Activity

This compound has demonstrated significant antitumor activity against various cancer cell lines in preclinical studies. Its cytotoxic effects are attributed to its ability to interfere with fundamental cellular processes, leading to cell death.

In Vitro Cytotoxicity

Table 1: In Vitro Anticancer Activity of this compound and Analogs (Illustrative)

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | L1210 Leukemia | Data not available | [2] |

| This compound | P388 Leukemia | Data not available | [2] |

| This compound | B16 Melanoma | Data not available | [2] |

| Saframycin-Ecteinascidin Analog 30 | HCT-116 | ~0.01 | [6] |

| Saframycin-Ecteinascidin Analog 14 | HCT-116 | ~0.01 | [6] |

Note: Specific IC50 values for this compound are not consistently reported in publicly available literature. The data for analogs are representative of the potency of this class of compounds.

In Vivo Antitumor Efficacy

In vivo studies in murine models have confirmed the antitumor potential of this compound. It has shown activity against L1210 and P388 leukemias, as well as B16 melanoma.[2] Notably, this compound exhibited a greater therapeutic window, with lower toxic and effective doses compared to Safracin A, and resulted in a more significant prolongation of the life span of tumor-bearing mice.[2]

Table 2: In Vivo Antitumor Activity of Safracins

| Compound | Tumor Model | Administration Route | Key Findings | Reference |

| This compound | L1210 Leukemia | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |

| This compound | P388 Leukemia | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |

| This compound | B16 Melanoma | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |

| Safracin A | L1210 Leukemia | Intraperitoneal | Less effective than this compound | [2] |

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[5]

In Vitro Susceptibility

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not extensively documented in readily accessible literature. However, it is known to be active against various bacterial species.[5]

Table 3: In Vitro Antimicrobial Activity of this compound (Qualitative)

| Bacterial Type | Representative Species | Activity | Reference |

| Gram-positive | Staphylococcus aureus | Active | [5] |

| Gram-negative | Escherichia coli | Active | [5] |

Note: This table reflects the reported spectrum of activity. Quantitative MIC data is limited in the available literature.

Mechanism of Action and Signaling Pathways

The biological activities of this compound are rooted in its interaction with cellular DNA. This interaction triggers a cascade of events, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage and Cell Cycle Arrest

This compound, like other members of the saframycin family, is believed to form a covalent adduct with DNA.[1] This DNA damage is recognized by the cell's machinery, leading to the activation of DNA damage response (DDR) pathways. A key player in this response is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits cyclin/CDK complexes, which are essential for cell cycle progression, thereby inducing cell cycle arrest, typically in the G1 phase.[7][8] This arrest provides the cell with time to repair the DNA damage.

Apoptosis Induction

If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The p53-mediated pathway plays a crucial role here as well. Activated p53 can induce the expression of pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas fluorescens is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[9] The biosynthetic gene cluster contains genes encoding the large, modular NRPS enzymes responsible for assembling the peptide backbone from amino acid precursors, as well as enzymes for tailoring the final molecule.[9] Understanding this pathway is crucial for efforts in biosynthetic engineering to produce novel analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological evaluation of this compound and its analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound of interest.

Protocol:

-

Cell Treatment: Culture cells to 60-70% confluency and treat with this compound or its analogs at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound or its analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound and its analogs represent a valuable class of natural products with significant potential in the fields of oncology and infectious diseases. Their mechanism of action, involving DNA damage and subsequent induction of cell cycle arrest and apoptosis, provides a solid foundation for further drug development. While there is a need for more comprehensive quantitative data on the activity of a wider range of analogs, the information presented in this guide highlights the promise of this molecular scaffold. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound and its derivatives.

References

- 1. youtube.com [youtube.com]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 | MDPI [mdpi.com]

- 5. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of G1 arrest after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage-Induced G1 Arrest in Hematopoietic Cells Is Overridden following Phosphatidylinositol 3-Kinase-Dependent Activation of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safracin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin B is a potent antibiotic with significant anti-tumor activity, originally isolated from the soil bacterium Pseudomonas fluorescens A2-2, which has since been reclassified as Pseudomonas poae PMA22.[1][2] As a member of the tetrahydroisoquinoline family of natural products, this compound has garnered considerable interest, not only for its therapeutic potential but also as a precursor for the semi-synthesis of the clinically important anti-cancer agent Ecteinascidin 743 (ET-743).[1] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a 17.5 kb gene cluster, designated as the sac cluster.[3][4] This BGC is organized into two divergently transcribed operons: sacABCDEFGHK and sacIJ.[1][5] The cluster contains genes encoding the core non-ribosomal peptide synthetase (NRPS) machinery, enzymes for precursor biosynthesis, tailoring enzymes that modify the core structure, and a protein conferring resistance to the antibiotic.[3][4]

Data Presentation

Table 1: Genes of the this compound Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein | Proposed Function | Operon |

| sacA | SacA | Non-ribosomal peptide synthetase (NRPS), Module 1 | sacABCDEFGHK |

| sacB | SacB | Non-ribosomal peptide synthetase (NRPS), Module 2 | sacABCDEFGHK |

| sacC | SacC | Non-ribosomal peptide synthetase (NRPS), Module 3 | sacABCDEFGHK |

| sacD | SacD | Hydroxylase involved in precursor biosynthesis | sacABCDEFGHK |

| sacE | SacE | MbtH-like protein, role in NRPS stability/function | sacABCDEFGHK |

| sacF | SacF | C-methyltransferase for precursor biosynthesis | sacABCDEFGHK |

| sacG | SacG | O-methyltransferase for precursor biosynthesis | sacABCDEFGHK |

| sacH | SacH | Hydroxylase, converts this compound to Safracin A | sacABCDEFGHK |

| sacI | SacI | N-methyltransferase, tailoring enzyme | sacIJ |

| sacJ | SacJ | FAD-dependent monooxygenase, tailoring enzyme | sacIJ |

| sacK | SacK | Membrane-bound protein, removes fatty acyl chain | sacABCDEFGHK |

Table 2: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Description |

| L-Tyrosine | Primary precursor for the tetrahydroisoquinoline core |

| 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) | Modified non-proteinogenic amino acid precursor[3][6] |

| P19B | Intermediate in the late stages of biosynthesis |

| P22B | Oxidized intermediate derived from P19B[1] |

| This compound | Final product of the main pathway |

| Safracin A | Hydroxylated derivative of this compound |

Table 3: Quantitative Data on this compound Production

| Condition | Change in Production | Reference |

| Overexpression of mexEF-oprN | Fourfold higher production of Safracin | [1] |

| Deletion of mexEF-oprN | 11.5 times lower Safracin in supernatant | [1] |

| Overexpression of mexS | Significant decrease in Safracin production | [7] |

| Deletion of mexT | Slightly lower production of Safracin | [7] |

Note: Specific enzyme kinetic parameters (Km, kcat) for the Sac enzymes and absolute fermentation yields (e.g., in mg/L) are not extensively reported in the reviewed literature.

Mandatory Visualization

The Biosynthetic Pathway: From Precursor to Product

The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes. The pathway can be broadly divided into three stages: precursor synthesis, core assembly by NRPS, and post-assembly tailoring.

Precursor Biosynthesis

The unique tetrahydroisoquinoline core of this compound is derived from the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[3][6] The biosynthesis of this precursor from L-tyrosine is catalyzed by the enzymes SacD, SacF, and SacG.[6] SacD is a hydroxylase, while SacF and SacG are C- and O-methyltransferases, respectively.[6]

NRPS-mediated Core Assembly

The core structure of this compound is assembled by a three-protein non-ribosomal peptide synthetase (NRPS) complex, comprising SacA, SacB, and SacC.[3] These large, modular enzymes activate and link the amino acid building blocks in a specific sequence. The assembly line also involves a cryptic palmitoyl fatty acyl chain, which is thought to act as a scaffold and is later removed.[1]

Post-NRPS Tailoring

Following the assembly of the core structure, a series of tailoring reactions occur to yield the final this compound molecule. The intermediate P19B is oxidized by the FAD-dependent monooxygenase SacJ to produce P22B.[1] This is followed by an N-methylation step catalyzed by the methyltransferase SacI, which yields this compound.[1] The fatty acyl chain is then removed by the membrane-bound protein SacK.[1] this compound can be further converted to Safracin A by the hydroxylase SacH.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway. Note: Detailed, step-by-step protocols for each specific enzyme are not always available in the literature; therefore, generalized procedures are provided as a starting point for experimental design.

Cloning of the this compound Gene Cluster

A general approach for cloning the sac gene cluster involves the creation of a cosmid library from the genomic DNA of P. poae PMA22 and subsequent screening.

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a culture of P. poae PMA22 using standard protocols.

-

Cosmid Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3A) and ligate the fragments into a cosmid vector (e.g., pL30P). Package the ligation products into lambda phage particles and transfect E. coli.

-

Library Screening: Screen the cosmid library using probes designed from conserved regions of NRPS genes. Positive clones can be further characterized by restriction mapping and sequencing to identify the full sac gene cluster.

Heterologous Expression and Purification of Sac Proteins

The following is a generalized protocol for the expression and purification of His-tagged Sac proteins in E. coli.

-

Gene Amplification and Cloning: Amplify the coding sequence of the target sac gene by PCR and clone it into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

-

Transformation and Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

-

Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash the column to remove non-specifically bound proteins and elute the His-tagged protein with a gradient of imidazole.

-

Protein Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Enzyme Assays

1. Methyltransferase (SacI) Assay:

A general method for assaying methyltransferase activity involves monitoring the production of S-adenosylhomocysteine (SAH), a universal by-product of S-adenosylmethionine (SAM)-dependent methylation reactions.

-

Reaction Mixture: Prepare a reaction mixture containing the purified SacI enzyme, the substrate (e.g., P22B), and the methyl donor SAM in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Detection: Detect the formation of SAH using a commercially available coupled enzyme assay that leads to a change in absorbance or fluorescence.

-

Kinetic Analysis: Determine kinetic parameters (Km, kcat) by varying the substrate concentration and measuring the initial reaction rates.

2. Monooxygenase (SacJ) Assay:

Monooxygenase activity can be assayed by monitoring the consumption of NADPH or the formation of the product.

-

Reaction Mixture: Prepare a reaction mixture containing the purified SacJ enzyme, the substrate (e.g., P19B), NADPH, and FAD in an appropriate buffer.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Product Analysis: Alternatively, the reaction can be stopped at different time points and the formation of the product (P22B) can be analyzed by HPLC.

Analytical Methods: HPLC Analysis of Safracins

The production of this compound and its intermediates can be monitored by reverse-phase high-performance liquid chromatography (HPLC).

-

Sample Preparation: Extract the safracins from the culture supernatant with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the residue in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

-

Quantification: Quantify the production of this compound and its intermediates by comparing the peak areas to those of known standards.

Conclusion

The this compound biosynthetic pathway is a fascinating example of microbial secondary metabolism, employing a complex interplay of NRPS machinery, precursor synthesis, and enzymatic tailoring. Understanding this pathway is not only crucial for optimizing the production of this compound for therapeutic applications but also offers a platform for biosynthetic engineering to generate novel, bioactive compounds. While significant progress has been made in elucidating the genetics and biochemistry of this compound biosynthesis, further research is needed to fully characterize the enzymatic mechanisms and kinetics, which will undoubtedly pave the way for new discoveries in drug development.

References

- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC0000421 [mibig.secondarymetabolites.org]

- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Initial Studies on the Antitumor Activity of Safracin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin B is a heterocyclic quinone antibiotic belonging to the saframycin family, initially isolated from the fermentation broth of Pseudomonas fluorescens A2-2.[1][2] Structurally identified as 21-hydroxysafracin A, it emerged as a compound of interest due to its notable antitumor properties observed in early preclinical studies.[1] These investigations demonstrated its activity against various murine tumor models, including L1210 and P388 leukemias, as well as B16 melanoma.[1][3] This technical guide provides a comprehensive summary of the foundational research into the antitumor activity of this compound, detailing experimental methodologies, key findings, and the proposed mechanism of action.

In Vitro and In Vivo Antitumor Activity

Initial studies established that this compound possesses significant antitumor activity. It was found to be more potent than its counterpart, Safracin A, with both lower toxic and effective doses.[1] A key structural feature essential for its antitumor action is the α-carbinolamine structure.[1]

Quantitative Data Summary

Table 1: Summary of In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Animal Model | Key Findings | Reference |

| L1210 Leukemia | Mice | Showed antitumor activity; Prolonged the life span of tumor-bearing mice to a greater extent than Safracin A. | [1] |

| P388 Leukemia | Mice | Demonstrated inhibition of tumor growth. | [1][3] |

| B16 Melanoma | Mice | Exhibited antitumor effects. | [1] |

| IMC Carcinoma | Mice | Showed inhibition of tumor growth. | [3] |

Experimental Protocols

The foundational studies on this compound's antitumor activity relied on established murine tumor models. The effectiveness of the antibiotic was noted to be dependent on the route of administration, being effective only when the administration route was the same as that used for tumor cell inoculation.[1]

In Vivo Antitumor Assay Protocol

-

Animal Models: Inbred mouse strains such as BALB/c and DBA were utilized for these studies.[1]

-

Tumor Cell Lines: The studies employed common murine tumor cell lines:

-

L1210 and P388 murine leukemias

-

B16 murine melanoma

-

-

Tumor Inoculation: A specified number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) were inoculated into the mice, typically via intraperitoneal (i.p.) injection for leukemia models.

-

Drug Administration:

-

This compound was dissolved in a suitable vehicle (e.g., saline).

-

Administration was performed via the same route as tumor inoculation (e.g., i.p.).

-

Treatment schedules varied, often involving daily injections for a specified number of days post-tumor inoculation.

-

-

Evaluation of Antitumor Activity: The primary endpoint for assessing antitumor efficacy was the increase in the lifespan of treated mice compared to a control group of tumor-bearing mice receiving the vehicle alone. This is often expressed as the T/C% (median survival time of treated group / median survival time of control group x 100).

In Vivo Antitumor Experimental Workflow

Mechanism of Action

The precise signaling pathways affected by this compound have not been extensively detailed in the initial studies. However, as a member of the saframycin family of antibiotics, its mechanism of action is believed to involve direct interaction with DNA.[4] These compounds are known to be DNA-binding agents, which can lead to the inhibition of DNA replication and RNA synthesis, ultimately resulting in cytotoxicity.[5] The antitumor effects of such compounds often stem from the induction of DNA damage, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Proposed Mechanism of this compound Antitumor Activity

Conclusion

The initial studies on this compound clearly established its potential as an antitumor agent, with in vivo efficacy against leukemia and melanoma models in mice. Its activity is attributed to its chemical structure, particularly the α-carbinolamine moiety. While the precise molecular targets and signaling pathways were not fully elucidated in these early reports, the mechanism is likely rooted in DNA interaction, a characteristic of the saframycin class of antibiotics. Further research would be necessary to determine specific IC50 values against a broader range of cancer cell lines and to fully map the intracellular signaling pathways modulated by this compound to leverage its therapeutic potential.

References

- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different DNA Binding and Damage Mode between Anticancer Antibiotics Trioxacarcin A and LL-D49194α1 - PMC [pmc.ncbi.nlm.nih.gov]

Safracin B: A Technical Guide to a Core Tetrahydroisoquinoline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Safracin B, a significant member of the tetrahydroisoquinoline (THIQ) family of antibiotics. This compound, produced by the bacterium Pseudomonas fluorescens, exhibits a range of biological activities, including potent antibacterial and antitumor properties.[1][2][3] Its complex chemical structure and biosynthetic pathway have made it a subject of intense research, not only for its intrinsic therapeutic potential but also as a crucial precursor in the semi-synthesis of other potent anticancer agents like Ecteinascidin 743 (Trabectedin).[4][5][6]

Core Characteristics of this compound

This compound is a heterocyclic quinone antibiotic distinguished by its complex pentacyclic core structure.[2][4][7] It belongs to the saframycin family of antibiotics and is structurally defined as 21-hydroxysafracin A.[2][7] This structural nuance plays a critical role in its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆N₄O₇ | [8][] |

| Molecular Weight | 540.61 g/mol | [8][] |

| Appearance | Yellow to Brown Powder | [] |

| Producing Organism | Pseudomonas fluorescens (strain A2-2) | [1][3] |

| Core Structure | Tetrahydroisoquinoline | [10][11] |

| Key Activities | Antibacterial, Antitumor | [2][12][13] |

Biosynthesis Pathway

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the sac cluster, spanning approximately 17.5 kb in Pseudomonas fluorescens.[1][14] This cluster encodes a series of enzymes, including three non-ribosomal peptide synthetases (NRPSs), that assemble the molecule from amino acid precursors.[1][14][15]

The biosynthesis initiates with the condensation of two tyrosine-derived molecules, specifically 3-hydroxy-5-methyl-O-methyltyrosine, to form the fundamental dimeric heterocyclic quinone skeleton.[1][14][16] The assembly is directed by the NRPS machinery, which iteratively incorporates amino acid building blocks in a manner analogous to a molecular assembly line.[10][11][15] The process involves a series of tailoring reactions, including oxidations and methylations, catalyzed by specific enzymes encoded within the sac cluster (e.g., SacI, SacJ, SacH) to yield the final this compound molecule and its close analog, Safracin A.[5][6] The entire pathway is tightly regulated, with transport systems like MexEF-OprN playing a crucial role in exporting the final product and managing cellular toxicity.[6][17]

Mechanism of Action

The biological activity of the saframycin/safracin family is primarily attributed to their interaction with DNA. The widely accepted mechanism involves the molecule's ability to form a covalent adduct with DNA.[10][18] In the cellular environment, particularly in the presence of reducing agents, the α-carbinolamine moiety at the C-21 position of this compound is believed to facilitate the formation of a reactive electrophilic iminium ion.[2][10] This intermediate then alkylates the N2 position of guanine residues, preferentially within the minor groove of the DNA double helix.[4][10] This covalent binding distorts the DNA structure, interfering with essential cellular processes like transcription and replication, ultimately leading to cytotoxicity and cell death.[4] This DNA-alkylating capability is the foundation of its potent antitumor activity.[2][10]

Biological Activity: Quantitative Data

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria and shows significant cytotoxicity against various tumor cell lines.[][13][]

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively detailed in readily available literature, its activity spectrum is established. It is known to be active against bacteria such as Staphylococcus aureus and Escherichia coli.[13]

(Note: Comprehensive, standardized MIC tables for this compound are not consistently available in the cited literature. The following is a representative structure for such data.)

| Bacterial Strain | Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not specified |

| Escherichia coli | Gram-negative | Data not specified |

| Bacillus cereus | Gram-positive | Data not specified |

| Pseudomonas aeruginosa | Gram-negative | Data not specified |

Antitumor Activity

This compound's antitumor effects have been evaluated against several murine tumor models, where it has been shown to prolong the lifespan of tumor-bearing mice.[2][7] Its toxic and effective doses were found to be much lower than those of Safracin A, highlighting the importance of the 21-hydroxy group for potent antitumor action.[2][7]

| Cell Line / Tumor Model | Cancer Type | Efficacy Metric | Result | Source |

| L1210 Leukemia | Mouse Leukemia | Increased Lifespan | Significant activity observed | [2][7][12] |

| P388 Leukemia | Mouse Leukemia | Increased Lifespan | Significant activity observed | [2][7][12] |

| B16 Melanoma | Mouse Melanoma | Increased Lifespan | Significant activity observed | [2][7][12] |

Key Experimental Protocols

Protocol: Isolation and Purification of this compound

This protocol outlines the general procedure for isolating Safracin A and B from the culture broth of Pseudomonas fluorescens A2-2.[3]

-

Fermentation: Cultivate P. fluorescens in a suitable production medium under optimal conditions to maximize safracin yield.

-

Broth Extraction: After fermentation, adjust the pH of the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the solvent from the organic extract under reduced pressure to obtain a crude residue.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel.

-

Elution: Elute the column with a solvent gradient (e.g., a mixture of chloroform and ethanol) to separate the different components.

-

Fraction Collection: Collect fractions and monitor for the presence of Safracin A and B using Thin-Layer Chromatography (TLC).

-

Purification and Crystallization: Pool the fractions containing the desired compound and further purify if necessary. Concentrate the purified fractions to induce crystallization and obtain pure this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a specific bacterium.[20][21][22]

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[22]

Conclusion

This compound stands as a pivotal molecule within the tetrahydroisoquinoline class of antibiotics. Its complex, NRPS-driven biosynthesis and potent DNA-alkylating mechanism of action underscore its significance as both a direct antimicrobial/antitumor agent and a valuable scaffold for synthetic chemistry. The successful use of its derivative, cyanothis compound, in the semi-synthesis of the clinical anticancer drug Ecteinascidin 743, solidifies its importance in modern drug development.[4][5] Further research into the regulation of its biosynthetic pathway and the exploration of its structural analogs holds promise for the discovery of new and more effective therapeutic agents.

References

- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ACTIVITY OF SAFRACINS A AND B, HETEROCYCLIC QUINONE ANTIBIOTICS, ON EXPERIMENTAL TUMORS IN MICE [jstage.jst.go.jp]

- 8. This compound | C28H36N4O7 | CID 160294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Creative Biolabs [creative-biolabs.com]

- 13. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. bmglabtech.com [bmglabtech.com]

- 22. bio.libretexts.org [bio.libretexts.org]

Methodological & Application

Application Notes and Protocols for Safracin B Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin B, a potent antitumor antibiotic, is a secondary metabolite produced by the bacterium Pseudomonas fluorescens (recently reclassified as Pseudomonas poae). Its unique chemical structure and significant biological activity have made it a compound of interest in pharmaceutical research and drug development. This document provides a detailed protocol for the extraction of this compound from fermentation broth using ethyl acetate, a widely employed and effective method. The protocol covers the extraction procedure, purification by silica gel chromatography, and quantification using High-Performance Liquid Chromatography (HPLC). Additionally, this note includes a summary of quantitative data from published literature and a diagram of the this compound biosynthetic pathway.

Introduction

This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their antimicrobial and antitumor properties. The production of this compound is typically achieved through fermentation of Pseudomonas fluorescens. Following fermentation, the extraction and purification of the target compound are critical steps to obtain a high-purity product for further studies and applications. Ethyl acetate extraction is a common and efficient method for the selective recovery of this compound from the aqueous fermentation broth. This application note aims to provide a comprehensive and practical guide for researchers undertaking the extraction of this valuable compound.

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol is adapted from established methods for the extraction of safracins from Pseudomonas culture.

Materials and Reagents:

-

Fermentation broth of Pseudomonas fluorescens containing this compound

-

Ethyl acetate (analytical grade)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Anhydrous sodium sulfate

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Methanol (HPLC grade)

Procedure:

-

Harvesting the Supernatant: Centrifuge the fermentation broth at a sufficient speed and duration (e.g., 3800 rpm for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant and collect the supernatant, which contains the secreted this compound.

-

pH Adjustment: Adjust the pH of the supernatant to 9.0 using NaOH. This step is crucial as it facilitates the partitioning of this compound into the organic solvent.

-

Liquid-Liquid Extraction:

-

Transfer the pH-adjusted supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant.

-

Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the ethyl acetate phase.

-

Allow the layers to separate. The upper layer is the ethyl acetate phase containing this compound.

-

Carefully collect the ethyl acetate layer.

-

Repeat the extraction process at least once more with a fresh portion of ethyl acetate to maximize the recovery of this compound.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Add anhydrous sodium sulfate to the extract to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to avoid degradation of the compound.

-

-

Reconstitution: Dissolve the dried extract in a small volume of methanol for further purification or analysis.

Purification by Silica Gel Chromatography

For further purification, the crude extract can be subjected to silica gel column chromatography.

Materials and Reagents:

-